molecular formula C8H6ClFO2 B14763641 3-Chloro-2-fluoro-5-methylbenzoic acid

3-Chloro-2-fluoro-5-methylbenzoic acid

Cat. No.: B14763641
M. Wt: 188.58 g/mol
InChI Key: CUACSYQKNPVMDO-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-fluoro-5-methylbenzoic acid typically involves the halogenation of 2-fluoro-5-methylbenzoic acid. One common method is the chlorination of 2-fluoro-5-methylbenzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes steps for purification and crystallization to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoro-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Esterification Products: Esters of this compound.

Scientific Research Applications

3-Chloro-2-fluoro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-2-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 3-Chloro-5-fluoro-2-methylbenzoic acid
  • 2-Fluoro-5-methylbenzoic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Comparison: 3-Chloro-2-fluoro-5-methylbenzoic acid is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which can significantly affect its chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

3-chloro-2-fluoro-5-methylbenzoic acid

InChI

InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)

InChI Key

CUACSYQKNPVMDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)F)C(=O)O

Origin of Product

United States

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